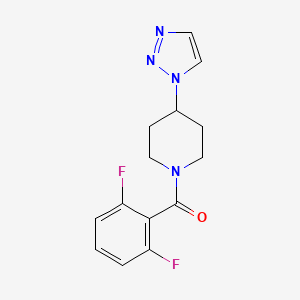

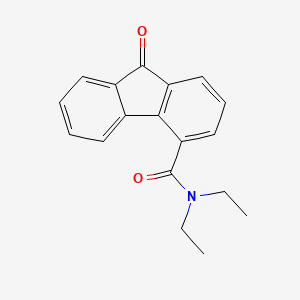

(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)(2,6-二氟苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of 4-substituted 4- (1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield .

Molecular Structure Analysis

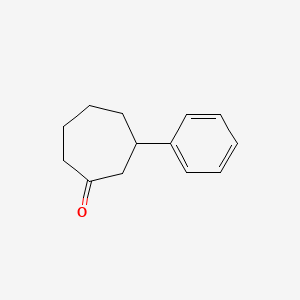

The molecular structure of “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is complex and unique. The compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a difluorophenyl group .

Chemical Reactions Analysis

The compound has been evaluated for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

科学研究应用

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer properties. Researchers have designed and synthesized compounds containing the 1,2,4-triazole ring, including the one . These derivatives were tested against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety evaluations indicated selectivity against cancerous cells while sparing normal cells .

Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, especially those containing nitrogen atoms like the 1,2,4-triazole ring, play a crucial role in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers explore these scaffolds for developing potent and selective anticancer agents .

Bioconjugation and Chemical Biology

1,2,3-Triazoles, including the 1,2,4-triazole ring, find applications in bioconjugation. They can be easily obtained through copper-catalyzed click reactions, making them valuable tools for linking biomolecules. Researchers use these triazoles to create bioconjugates for targeted drug delivery and imaging applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-triazoles participate in supramolecular assemblies due to their ability to form hydrogen bonds and π-π stacking interactions. Researchers explore these interactions for designing functional materials and molecular recognition systems .

Fluorescent Imaging

1,2,3-triazoles have been employed in fluorescent imaging probes. Their unique photophysical properties make them suitable for visualizing biological processes, detecting specific molecules, and studying cellular events. Researchers modify the 1,2,4-triazole scaffold to create fluorescent probes for imaging applications .

Materials Science

The 1,2,4-triazole ring system contributes to materials science. Researchers investigate its use in designing functional materials, such as polymers, liquid crystals, and coordination complexes. These materials find applications in sensors, catalysis, and optoelectronics .

属性

IUPAC Name |

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRDCVCIVOJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)